molecular formula C12H9FN4O2S B2919575 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034584-49-9

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No. B2919575
CAS RN: 2034584-49-9
M. Wt: 292.29
InChI Key: AJNVKMICZKIPTC-UHFFFAOYSA-N
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Description

“2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have attracted attention in medicinal chemistry and material science . They are identified as strategic compounds for optical applications due to their tunable photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines (PPs) has been widely studied . They have a simpler and greener synthetic methodology compared to other compounds . The synthetic versatility of these compounds permits structural modifications throughout its periphery .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines (PPs) involve various synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines (PPs) are significant due to their photophysical properties . They have tunable photophysical properties, which are improved by electron-donating groups (EDGs) at position 7 on the fused ring .

Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

This compound, being a part of the pyrazolo[1,5-a]pyrimidines (PPs) family, has been identified as a strategic compound for optical applications . Fluorescent molecules are crucial tools for studying the dynamics of intracellular processes .

Chemosensors

The compound’s unique structure and properties make it a potential candidate for use in chemosensors . Chemosensors are devices that respond to a particular chemical analyte or a group of analytes to produce a determinable signal.

Organic Materials Progress

The progress of organic materials can be tracked using this compound . Organic materials are widely used in various fields, including electronics, energy, and environmental science.

Optical Applications

The compound has several key characteristics that make it suitable for optical applications. These include a simpler and greener synthetic methodology and tunable photophysical properties .

Solid-State Emitters

The compound allows good solid-state emission intensities . This means it can be used in the design of solid-state emitters, which are devices that emit light when electric current or light is passed through it.

Comparison with Commercial Probes

The properties and stability found in this compound are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests potential applications in areas where these commercial probes are currently used.

Future Directions

The future directions of research on these compounds could involve further exploration of their significant photophysical properties . They could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Their potential applications in optical applications could also be explored further .

Mechanism of Action

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as inhibitors ofCDK2 protein kinase , and as fluorophores for optical applications . These targets play crucial roles in cell cycle regulation and intracellular processes respectively.

Mode of Action

Similar compounds have been shown to inhibit cdk2, a protein kinase involved in cell cycle regulation . This inhibition likely occurs through the compound binding to the active site of the kinase, preventing it from phosphorylating its substrates and thus halting cell cycle progression .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor , it can be inferred that it may affect the cell cycle regulation pathway. Inhibition of CDK2 can halt the cell cycle, preventing cells from proliferating. This could have downstream effects on tumor growth and development.

Result of Action

If it acts as a cdk2 inhibitor, it could potentially halt cell cycle progression, leading to a decrease in cell proliferation . This could be particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease.

Action Environment

One study mentions the stability of similar pyrazolo[1,5-a]pyrimidine compounds under exposure to extreme ph This suggests that the compound’s action and stability could potentially be influenced by the pH of its environment

properties

IUPAC Name

2-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O2S/c13-10-3-1-2-4-11(10)20(18,19)16-9-7-14-12-5-6-15-17(12)8-9/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNVKMICZKIPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

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